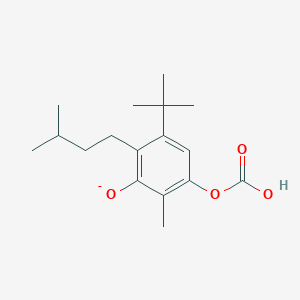![molecular formula C30H29I B12532036 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene CAS No. 664995-86-2](/img/structure/B12532036.png)
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a complex organic compound that features a unique structure combining an anthracene core with an ethynyl linkage to a 3,5-di-tert-butylphenyl group and an iodine atom at the 10th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves a multi-step process:
Formation of the Ethynyl Linkage: The initial step involves the formation of the ethynyl linkage between the anthracene core and the 3,5-di-tert-butylphenyl group. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Iodination: The final step involves the iodination of the anthracene core at the 10th position. This can be accomplished using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
科学研究应用
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
作用机制
The mechanism of action of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene involves its ability to interact with various molecular targets through its ethynyl linkage and anthracene core. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s electronic properties, making it useful in various applications.
相似化合物的比较
Similar Compounds
9-Phenylethynyl-10-iodoanthracene: Similar structure but lacks the tert-butyl groups, resulting in different electronic properties.
10-Iodoanthracene: Lacks the ethynyl linkage and tert-butyl groups, making it less versatile in coupling reactions.
9,10-Diiodoanthracene: Contains two iodine atoms, leading to different reactivity and applications.
Uniqueness
The presence of the 3,5-di-tert-butylphenyl group and the ethynyl linkage in 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene imparts unique electronic properties and steric effects, making it more suitable for specific applications in organic electronics and materials science compared to its similar counterparts.
属性
CAS 编号 |
664995-86-2 |
|---|---|
分子式 |
C30H29I |
分子量 |
516.5 g/mol |
IUPAC 名称 |
9-[2-(3,5-ditert-butylphenyl)ethynyl]-10-iodoanthracene |
InChI |
InChI=1S/C30H29I/c1-29(2,3)21-17-20(18-22(19-21)30(4,5)6)15-16-25-23-11-7-9-13-26(23)28(31)27-14-10-8-12-24(25)27/h7-14,17-19H,1-6H3 |
InChI 键 |
HIDCLJKHAMVDCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)I)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


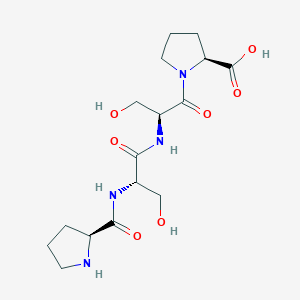
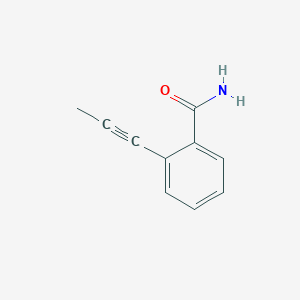



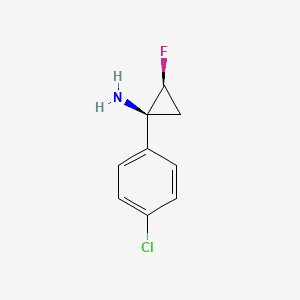
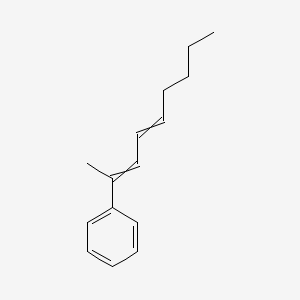
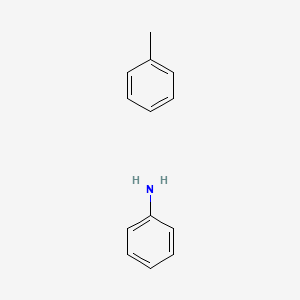
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)


![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)

